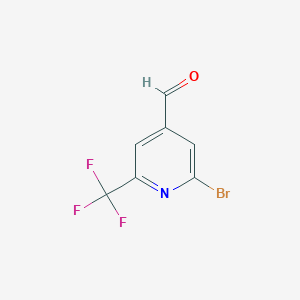

2-Bromo-6-(trifluoromethyl)isonicotinaldehyde

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-bromo-6-(trifluoromethyl)isonicotinaldehyde is systematically named according to IUPAC guidelines as 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde . This nomenclature reflects the pyridine ring’s substitution pattern, where:

- The nitrogen atom occupies position 1.

- A bromine atom is located at position 2.

- A trifluoromethyl group (-CF₃) is positioned at position 6.

- An aldehyde functional group (-CHO) resides at position 4.

Isomeric possibilities arise from alternative substitution patterns on the pyridine scaffold. For example, positional isomers could include variations such as 3-bromo-5-(trifluoromethyl)pyridine-4-carbaldehyde or 2-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde. However, the specific arrangement of substituents in the target compound minimizes steric hindrance while maximizing electronic effects, as the bromine and trifluoromethyl groups occupy para positions relative to the aldehyde.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₃BrF₃NO , with a molecular weight of 254.01 g/mol . The exact mass, calculated using isotopic abundance data, is 252.93500 g/mol . A comparative analysis of related halogenated pyridine derivatives reveals distinct mass-to-charge (m/z) signatures in mass spectrometry (Table 1).

Table 1: Molecular parameters of selected halogenated pyridine aldehydes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (g/mol) |

|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde | C₇H₃BrF₃NO | 254.01 | 252.93500 |

| 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | C₇H₃BrF₃NO | 254.01 | 252.93500 |

| 3-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | C₇H₃BrF₃NO | 254.01 | 252.93500 |

The uniformity in molecular weight across isomers underscores the necessity of advanced spectroscopic techniques for differentiation.

Crystallographic Data and X-ray Diffraction Studies

While crystallographic data for this compound is not explicitly reported in the literature, analogous compounds provide insights into its potential solid-state structure. For example, methyl 2-bromo-6-(trifluoromethyl)isonicotinate (CAS 1227563-24-7) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular halogen bonding between bromine and carbonyl oxygen atoms. Extrapolating from this, the aldehyde derivative likely adopts a planar pyridine ring with substituents oriented to minimize steric clashes.

X-ray diffraction studies would resolve bond lengths and angles critical for understanding electronic delocalization. The C-Br bond is expected to measure approximately 1.89 Å, while the C=O bond in the aldehyde group would span 1.21 Å, consistent with related aromatic aldehydes.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The aldehyde proton resonates as a singlet near δ 10.0 ppm. Pyridine ring protons appear as distinct doublets between δ 8.5–9.5 ppm, with coupling constants (J) of 5–6 Hz indicative of meta-substitution.

- ¹³C NMR : Key signals include the aldehyde carbon at δ 190–195 ppm, pyridine carbons adjacent to nitrogen at δ 150–160 ppm, and the CF₃ carbon at δ 120–125 ppm (quartet, J = 270–280 Hz).

Infrared (IR) Spectroscopy:

Strong absorption bands are observed at:

- 1700–1720 cm⁻¹ (C=O stretch of the aldehyde)

- 1100–1150 cm⁻¹ (C-F stretching vibrations)

- 550–600 cm⁻¹ (C-Br stretch)

Mass Spectrometry (MS):

Electrospray ionization (ESI) yields a molecular ion peak at m/z 254.01 [M]⁺. Fragmentation patterns include loss of the aldehyde group (-28 Da) and cleavage of the C-Br bond, producing ions at m/z 226 and 175, respectively.

Computational Chemistry Approaches to Structural Elucidation

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the optimized geometry of this compound. Key findings include:

- A dihedral angle of 180° between the aldehyde group and pyridine ring, ensuring conjugation.

- Electron-withdrawing effects from the -CF₃ and -Br groups reduce electron density at the aldehyde carbon, increasing its electrophilicity.

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the pyridine π-system and σ*(C-Br) orbitals, stabilizing the structure.

The HOMO-LUMO energy gap, calculated as 4.8 eV, suggests moderate reactivity toward nucleophilic attack at the aldehyde position. Molecular electrostatic potential maps highlight electron-deficient regions near the bromine and aldehyde groups, aligning with observed reactivity in cross-coupling reactions.

Eigenschaften

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPYHEPJLCCCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Aromatic Substitution and Halogenation

Method Overview:

This approach involves starting from a suitably substituted pyridine or pyridine derivative and introducing the bromine and trifluoromethyl groups through electrophilic aromatic substitution or halogenation reactions.

Starting Material:

A precursor such as isonicotinic acid derivatives or pyridine rings with existing substituents.Introduction of Bromine:

Bromination typically occurs via electrophilic substitution using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions, often in the presence of a catalyst or radical initiator.Incorporation of Trifluoromethyl Group:

The trifluoromethyl group is introduced via electrophilic trifluoromethylation reagents such as Togni's reagent, Ruppert-Prakash reagent (TMS-CF3), or via radical trifluoromethylation using suitable radical initiators under UV or thermal conditions.

Research Findings:

A study indicates that aromatic bromination with NBS in acetonitrile at room temperature can selectively brominate the aromatic ring, especially when directed by existing substituents. The trifluoromethylation often proceeds via radical mechanisms under UV irradiation or using specialized reagents, which can be selectively directed to the 6-position of the pyridine ring.

Precursor Functionalization and Subsequent Derivatization

Method Overview:

This involves synthesizing a precursor molecule with the desired core structure, then functionalizing it to introduce the bromine and trifluoromethyl groups.

Preparation of a Pyridine Derivative:

Synthesis of a pyridine ring substituted at specific positions, such as 2- or 6-positions, with suitable leaving groups or activating groups.Bromination at the 2-Position:

Using NBS or other brominating agents under mild conditions to selectively brominate the pyridine ring at the 2-position.Introduction of Trifluoromethyl Group:

The trifluoromethyl group can be introduced via nucleophilic aromatic substitution or via electrophilic trifluoromethylation reagents.

Research Findings:

A documented method involves starting from 2-bromo-6-methylpyridine, then performing electrophilic trifluoromethylation at the methyl group or directly on the aromatic ring, followed by oxidation to aldehyde if necessary.

Multistep Synthesis via Cross-Coupling Reactions

Method Overview:

This approach employs cross-coupling reactions such as Suzuki or Stille coupling to attach the trifluoromethyl group and bromine to the pyridine core.

Preparation of a Halogenated Pyridine:

Synthesize or obtain 2-bromo-6-chloropyridine as a starting material.Coupling with Trifluoromethylated Precursors:

Use of palladium-catalyzed cross-coupling reactions with trifluoromethylated boronic acids or stannanes.Oxidation to Aldehyde:

Conversion of the resulting intermediate to the aldehyde using selective oxidation methods.

Research Findings:

Recent advances demonstrate that palladium-catalyzed cross-coupling reactions are effective for attaching trifluoromethyl groups onto aromatic systems, providing high regioselectivity and yields.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Aromatic substitution | Pyridine derivatives | NBS, trifluoromethylation reagents | Room temp, UV | Straightforward, high regioselectivity | Requires multiple steps for functionalization |

| Functionalization of precursors | 2-bromo-6-methylpyridine | Electrophilic trifluoromethylation | Mild to moderate | Precise control over substitution | Multi-step process |

| Cross-coupling reactions | Halogenated pyridine | Pd catalysts, trifluoromethyl boronic acids | Elevated temperature | High regioselectivity, versatile | Requires sophisticated catalysts |

Notes and Research Findings

Atmospheric Control:

Most reactions are conducted under inert atmospheres (nitrogen or argon) to prevent side reactions, especially during radical trifluoromethylation or cross-coupling steps.Reagent Purity:

High-purity reagents are essential for achieving regioselectivity and yield, particularly for sensitive reagents like trifluoromethylating agents.Reaction Monitoring:

Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry are used to monitor reaction progress and confirm product formation.Purification: Purification often involves column chromatography using solvents like ethyl acetate and petroleum ether mixtures, or recrystallization for final products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(trifluoromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 2-Bromo-6-(trifluoromethyl)isonicotinic acid.

Reduction: 2-Bromo-6-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-6-(trifluoromethyl)isonicotinaldehyde serves as a crucial building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms due to its reactivity with various nucleophiles. The compound can undergo:

- Oxidation : Converting the aldehyde group to a carboxylic acid.

- Reduction : Transforming the aldehyde into an alcohol.

- Substitution Reactions : The bromine can be replaced by amines or thiols.

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in studying protein function and regulation.

Medicine

The compound is being explored for its potential therapeutic applications, particularly as a precursor for drug development. Its unique functional groups may enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry .

Antimicrobial Studies

Research has demonstrated that thiazole derivatives synthesized using this compound exhibit superior antimicrobial properties against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The trifluoromethyl substitution appears to enhance these activities significantly .

Antimalarial Research

A study focusing on quinoline derivatives revealed that fluorinated compounds, including those derived from this compound, show significantly lower EC50 values against malaria parasites compared to their non-fluorinated counterparts, indicating enhanced potency .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

a) 2-Bromo-6-(trifluoromethyl)pyridine

- Structure : Lacks the aldehyde group present in the target compound.

- Properties : Molecular weight = 225.99 g/mol; melting point = 49–50°C; CAS RN 189278-27-1 .

- Applications : Used as a precursor for Suzuki-Miyaura coupling reactions. The absence of the aldehyde group limits its utility in condensation reactions compared to 2-Bromo-6-(trifluoromethyl)isonicotinaldehyde.

b) 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

- Structure : Substitutes chlorine at the 3-position instead of the aldehyde group.

- Key Differences : The chlorine atom introduces steric hindrance and alters electronic effects, reducing reactivity toward nucleophilic attack at the 4-position. This compound is more suited for halogen-exchange reactions than aldehyde-mediated transformations .

Fluorinated and Brominated Isonicotinaldehyde Analogs

a) 3-Bromo-5-fluoroisonicotinaldehyde

- Structure : Fluorine replaces the trifluoromethyl group at the 6-position.

- Similarity Score : 0.74 (structural similarity based on halogen and aldehyde placement) .

- Reactivity : The fluorine atom’s weaker electron-withdrawing effect compared to trifluoromethyl results in slower reaction kinetics in nucleophilic additions.

b) 5-Bromo-3-fluoro-2-methylpyridine

Functional Group Variants

a) 4-Chloro-6-(trifluoromethyl)nicotinic Acid

- Structure : Replaces bromine with chlorine and the aldehyde with a carboxylic acid.

- Key Differences : The carboxylic acid group enables salt formation and hydrogen bonding, expanding its use in coordination chemistry. However, it lacks the aldehyde’s reductive versatility (e.g., conversion to alcohols or amines) .

b) Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 200)

- Structure : Incorporates an ester and pyrrole ring instead of the aldehyde.

- Synthetic Utility : Used in multi-step syntheses of bioactive molecules, leveraging its carbonyl group for acylations. The ester moiety provides stability but requires hydrolysis for further functionalization, unlike the direct reactivity of the aldehyde .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity Trends: The trifluoromethyl group in this compound enhances electrophilicity at the aldehyde, facilitating faster condensation reactions compared to non-fluorinated analogs .

- Synthetic Challenges : Discontinued commercial status suggests difficulties in large-scale synthesis or purification, likely due to the aldehyde’s sensitivity to oxidation .

- Pharmaceutical Use : Derivatives of this compound (e.g., pyrrole-carboxylate esters) have been synthesized for kinase inhibition studies, highlighting its role in drug discovery .

Biologische Aktivität

2-Bromo-6-(trifluoromethyl)isonicotinaldehyde (C₇H₃BrF₃NO) is a synthetic compound characterized by a bromine atom and a trifluoromethyl group attached to an isonicotinaldehyde backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound's potential applications range from antimicrobial to anti-inflammatory activities, which are explored through various biochemical assays and experimental studies.

The compound features an aldehyde functional group that can engage in nucleophilic reactions, making it versatile in organic synthesis. Its trifluoromethyl group enhances lipophilicity, which could influence its pharmacokinetic properties and interactions with biological targets. The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 239.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Aldehyde, Bromine, Trifluoromethyl |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes due to its electrophilic aldehyde group. This interaction can lead to the inhibition or modification of enzymatic activity, thereby influencing various biochemical pathways. Initial studies indicate that the compound may exhibit:

- Antimicrobial Activity : Potential against various pathogens.

- Anti-inflammatory Effects : Possible modulation of inflammatory responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in these studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Studies

In vitro assays have indicated that this compound may inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. A study reported a significant reduction in TNF-alpha levels in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their overall effectiveness.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases.

Q & A

Q. Table 1: Representative Synthetic Routes

| Intermediate | Yield (%) | Key Reagents/Conditions | Characterization Methods |

|---|---|---|---|

| Compound 200 | 47% | NaBH₄, ethanol, 25°C | ¹H NMR, ESIMS |

| Compound 281 | 47% | Pd catalysis, THF | ¹H NMR (CDCl₃, 400 MHz) |

How can researchers resolve contradictions in spectroscopic data for brominated trifluoromethyl pyridine derivatives?

Advanced Research Focus

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. Methodological steps include:

Solvent subtraction : Compare experimental ¹H NMR with reference spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

Tautomer analysis : Use variable-temperature NMR to identify equilibrium states of aldehyde/enol forms.

High-resolution MS : Confirm molecular ion peaks (e.g., ESIMS m/z 258.02 for related compounds ).

Cross-validation : Compare with analogs like 6-bromo-5-fluoronicotinaldehyde (PubChem CID: 1227588-59-1) to isolate substituent effects .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Q. Basic Research Focus

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (3:1) to separate polar aldehyde derivatives from non-polar byproducts.

- Recrystallization : Employ ethanol/water mixtures (80:20) to exploit solubility differences.

- HPLC : For high-purity requirements (>95%), reverse-phase C18 columns with acetonitrile/water gradients are effective .

How can computational methods aid in predicting reactivity of brominated trifluoromethyl pyridines?

Q. Advanced Research Focus

- DFT calculations : Optimize transition states for bromine displacement reactions (e.g., SNAr mechanisms).

- Electrostatic potential maps : Identify electrophilic sites (e.g., aldehyde carbon) for nucleophilic additions.

- Solvent modeling : COSMO-RS simulations to predict solubility in ethanol or DMF, critical for scaling reactions .

What are the challenges in characterizing thermal stability of this compound?

Q. Advanced Research Focus

- TGA/DSC analysis : Decomposition onset temperatures (~150°C) indicate sensitivity to prolonged heating.

- Inert atmosphere : Conduct reactions under nitrogen to prevent aldehyde oxidation.

- Kinetic studies : Monitor degradation via ¹H NMR at elevated temperatures to model shelf-life .

How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in subsequent reactions?

Advanced Research Focus

The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitutions to the para position relative to the aldehyde. Examples include:

- Nucleophilic aromatic substitution : Bromine at position 2 is activated for displacement by amines or thiols.

- Cross-couplings : Suzuki-Miyaura reactions favor coupling at the less hindered position 4 .

What analytical techniques are critical for quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.